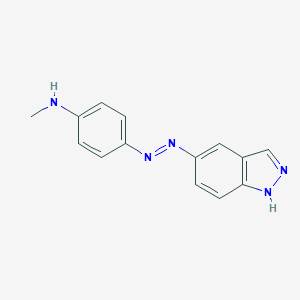

5-(4-Methylaminophenylazo)indazole

Description

5-(4-Methylaminophenylazo)indazole is an indazole derivative featuring an azo (–N=N–) linkage at position 5 of the indazole core, connected to a 4-methylaminophenyl group. The azo group confers unique electronic and steric properties, which may influence binding affinity and selectivity.

Properties

CAS No. |

122168-71-2 |

|---|---|

Molecular Formula |

C14H13N5 |

Molecular Weight |

251.29 g/mol |

IUPAC Name |

4-(1H-indazol-5-yldiazenyl)-N-methylaniline |

InChI |

InChI=1S/C14H13N5/c1-15-11-2-4-12(5-3-11)17-18-13-6-7-14-10(8-13)9-16-19-14/h2-9,15H,1H3,(H,16,19) |

InChI Key |

STPLHEAZDSWCBD-UHFFFAOYSA-N |

SMILES |

CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |

Canonical SMILES |

CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |

Synonyms |

5-(4-methylaminophenylazo)indazole MA5I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Substituent Position and Functional Group Impact

Indazole derivatives exhibit varied biological activities depending on the substituent’s position and nature. Below is a comparative analysis:

Quantum Chemical Properties

For instance:

- Nitro-substituted indazoles have lower HOMO energies, making them better electron acceptors .

- Halogenated derivatives (e.g., 5-Bromo-4-fluoro-1-methyl-1H-indazole) exhibit larger dipole moments, enhancing solubility and intermolecular interactions .

Data Tables

Table 1: Structural and Activity Comparison of Key Indazole Derivatives

| Compound | Substituent Position | Functional Group | Biological Activity | Key Finding |

|---|---|---|---|---|

| 5-(4-Methylaminophenylazo)indazole | 5 | Azo (4-methylaminophenyl) | Kinase inhibition (hypothesized) | Structural analogy suggests ATP-binding potential |

| 3-Aryl-indazole-5-carboxylic acids | 5 | Carboxylic acid | CK2 inhibition (IC₅₀ = 3.1–6.5 μM) | Carboxyl critical for CK2 binding |

| 5-(4-Pyridinyl)indazole | 5 | Pyridinyl | Haspin inhibition (anticancer) | Selective for haspin over 50+ kinases |

| 6-Nitroindazole-thiazolidinones | 6 | Nitro + thiazolidine | Antimicrobial | MIC = 12.5–50 μg/mL against S. aureus |

Table 2: Quantum Chemical Parameters (B3LYP Method)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nitroindazole | -7.8 | -2.1 | 5.7 |

| Methylaminophenylazoindazole* | Predicted | Predicted | N/A |

| Halogenated indazole | -8.2 | -1.9 | 6.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.